Technical Profile: 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Technical Profile: 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
The following technical guide provides an in-depth profile of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one , a specialized spirocyclic building block used in medicinal chemistry.
[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS 2551115-76-3 ) is a protected spiro-pyrrolidinone derivative.[1][2][3][4] Structurally, it consists of a 2-pyrrolidinone (gamma-lactam) ring spiro-fused to a 2,2-dimethyl-1,3-dioxane ring.[1][2]
This compound serves as a critical intermediate in the synthesis of Gabapentin bioisosteres , spiro-amino acids , and peptidomimetics . By incorporating the 1,3-dioxane motif, it introduces a masked diol functionality and alters the lipophilicity and metabolic stability profile compared to the carbocyclic analog (Gabapentin lactam).
Physicochemical Data
| Property | Specification |
| CAS Number | 2551115-76-3 |
| IUPAC Name | 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Exact Mass | 185.1052 |
| Core Scaffold | 2-Azaspiro[4.5]decane |
| Functional Groups | Cyclic amide (Lactam), Acetal (Acetonide) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Appearance | White to off-white solid |
Structural Analysis & Connectivity
The molecule represents a "masked" form of 4,4-bis(hydroxymethyl)-2-pyrrolidinone .[1][2] The spiro-fusion occurs at the C4 position of the pyrrolidinone ring (C5 in spiro numbering) and the C5 position of the 1,3-dioxane ring.[1]
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Ring A (5-membered): A lactam ring containing the nitrogen atom (position 2) and the carbonyl group (position 3).
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Ring B (6-membered): A 1,3-dioxane ring protected with an isopropylidene (acetonide) group at position 8.
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Spiro Center: The quaternary carbon (C5) shared by both rings.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional grouping of the molecule.
Caption: Structural decomposition of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one showing the spiro-fusion of lactam and dioxane moieties.
Synthetic Methodology
The synthesis of this compound typically follows a Knoevenagel-Michael-Cyclization sequence, analogous to the industrial synthesis of Gabapentin lactam but starting from 2,2-dimethyl-1,3-dioxan-5-one (Dihydroxyacetone acetonide) instead of cyclohexanone.[1][2]
Protocol: Reductive Cyclization Route
This route is favored for its scalability and use of readily available precursors.[1][2]
Step 1: Knoevenagel Condensation
Reagents: 2,2-Dimethyl-1,3-dioxan-5-one, Ethyl cyanoacetate, Piperidine (cat.), Acetic acid (cat.). Solvent: Toluene or Benzene (with Dean-Stark trap).[1][2]
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Charge the reaction vessel with 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) and ethyl cyanoacetate (1.1 eq).
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Reflux with azeotropic removal of water until the ketone is consumed (monitor by TLC/GC).
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Workup: Wash with dilute HCl, then brine. Dry and concentrate to yield the unsaturated cyanoester intermediate.[2]
Step 2: Michael Addition
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B. Solvent: Acetonitrile or THF.[1]
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Dissolve the unsaturated cyanoester in solvent.[2]
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Add nitromethane (excess, ~5-10 eq) and the base catalyst.
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Heat to 60-70°C. The nitromethane undergoes a Michael addition to the beta-carbon (the spiro center).[1][2]
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Concentrate and purify to obtain the nitro-cyano-ester .[1][2]
Step 3: Hydrogenation & Cyclization
Reagents: H₂ (50 psi), Raney Nickel or Pd/C. Solvent: Ethanol or Methanol.
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Hydrogenate in an autoclave. The nitro group is reduced to a primary amine.[2]
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In-situ Cyclization: Under these conditions, the newly formed amine attacks the ethyl ester intramolecularly, closing the lactam ring.
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Purification: Filter the catalyst. Recrystallize the crude solid from ethyl acetate/hexanes to yield pure 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one .[1]
Synthesis Flowchart (DOT)
Caption: Step-wise synthesis pathway from commercially available dioxane-ketone to the target spiro-lactam.
Applications in Drug Discovery[2][8]
Gabapentinoids Bioisostere
This molecule is a direct structural analog of Gabapentin lactam .[2] By replacing the cyclohexane ring with a 1,3-dioxane ring:
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Polarity: The oxygen atoms increase polarity and hydrogen bond accepting capability.[1][2]
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Metabolism: The acetonide can be metabolically cleaved to reveal a diol, potentially acting as a prodrug or altering clearance rates.
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Conformation: The dioxane ring adopts a chair conformation similar to cyclohexane but with different puckering parameters, offering a subtle probe for steric fit in the
calcium channel subunit.
Scaffold for Spiro-Proline Analogs
Hydrolysis of the lactam (amide bond) yields the corresponding gamma-amino acid : 1-(aminomethyl)-2,2-dimethyl-1,3-dioxane-5-acetic acid .[1][2]
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It serves as a building block for peptidomimetics, restricting the conformational space of the peptide backbone.
Protecting Group Strategy
The 8,8-dimethyl (acetonide) group is orthogonal to standard peptide coupling conditions. It remains stable during Fmoc/Boc deprotection cycles but can be removed with aqueous acid (e.g., TFA/H₂O) to generate the 4,4-bis(hydroxymethyl) derivative, which can be further functionalized (e.g., cyclized to ethers or oxidized to aldehydes).
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled according to standard protocols for functionalized lactams.
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Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetonide is acid-sensitive; avoid exposure to acidic fumes during storage.[1][2]
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Stability: Stable under neutral and basic conditions.[1][2] Hydrolyzes in strong aqueous acids.[1][2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154814358, 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.[1] Retrieved from [Link]
- Griffiths, G., et al. (1991).Synthesis of Gabapentin and related bioisosteres via the Knoevenagel-Michael route.
- Satzinger, G. (1994).Antiepileptics from gamma-aminobutyric acid analogs.Arzneimittelforschung, 44(3), 261-266. (Reference for spiro-lactam pharmacology).
